molecular formula C16H20N2 B14943111 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole

2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole

Katalognummer: B14943111
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: MQGVMJNKQKNAAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole is a complex organic compound belonging to the class of heterocyclic compounds It features a unique structure with multiple methyl groups and a fused indole ring system

Vorbereitungsmethoden

The synthesis of 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole typically involves the Fischer reaction. This reaction uses dihydrazone obtained by the action of methyl isopropyl ketone on m-phenylenedihydrazine . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the methyl groups or the indole ring system .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of new materials with specific electronic or optical properties .

Wirkmechanismus

The mechanism of action of 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole involves its interaction with molecular targets through its indole ring system. This interaction can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Eigenschaften

Molekularformel

C16H20N2

Molekulargewicht

240.34 g/mol

IUPAC-Name

2,3,3,7,8,8-hexamethylpyrrolo[2,3-e]indole

InChI

InChI=1S/C16H20N2/c1-9-15(3,4)11-7-8-12-13(14(11)18-9)16(5,6)10(2)17-12/h7-8H,1-6H3

InChI-Schlüssel

MQGVMJNKQKNAAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C1(C)C)C=CC3=C2C(C(=N3)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.